molecular formula C9H10BrNO2 B112404 (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid CAS No. 275826-34-1

(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Cat. No.: B112404
CAS No.: 275826-34-1
M. Wt: 244.08 g/mol
InChI Key: OETRFEPZCAGEMK-QMMMGPOBSA-N
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Description

(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a β-amino acid derivative characterized by a bromine substituent at the ortho position of the phenyl ring. Its chemical formula is C₉H₁₀BrNO₂, with a molar mass of 244.09 g/mol and a melting point of 221–223°C . The compound is a white crystalline powder, soluble in water and organic solvents like alcohols and ketones. It serves primarily as an intermediate in organic synthesis, particularly in the design of bioactive molecules or drug candidates .

Properties

IUPAC Name

(3S)-3-amino-3-(2-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETRFEPZCAGEMK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601270074
Record name (βS)-β-Amino-2-bromobenzenepropanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID601270074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275826-34-1
Record name (βS)-β-Amino-2-bromobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=275826-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-Amino-2-bromobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Pool Synthesis from L-Phenylalanine Derivatives

The enantioselective preparation of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid often begins with L-phenylalanine, a naturally occurring α-amino acid. The chiral center of L-phenylalanine is retained during bromination and functionalization steps to ensure the desired (S)-configuration.

Key Reaction Pathway :

  • Bromination of the Phenyl Ring :

    • L-Phenylalanine undergoes electrophilic aromatic bromination at the ortho position relative to the side chain. This step requires careful control of directing groups and reaction conditions to achieve regioselectivity.

    • Reagents : Hydrobromic acid (HBr) and sodium nitrite (NaNO₂) in aqueous solution, with potassium bromide (KBr) as a bromide source.

    • Conditions : Temperatures between −10°C and 30°C, with toluene or xylene as organic solvents to facilitate phase separation.

  • Diazoization and Bromide Substitution :

    • The amino group of L-phenylalanine is diazotized using NaNO₂ and HBr, forming a diazonium intermediate. Subsequent bromide substitution introduces the bromine atom at the ortho position.

    • Yield Optimization : Increasing the equivalents of HBr and KBr (3–10 equivalents relative to L-phenylalanine) enhances conversion rates to 84–89%.

Table 1: Bromination Conditions and Yields

Starting MaterialBromide SourceTemperature (°C)Yield (%)
L-PhenylalanineHBr + KBr2084.1
D-Phenylalanine*HBr + KBr2089.1
*Used in patent for (R)-enantiomer synthesis; analogous conditions apply for L-isomer.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to maintain precise temperature control and mixing efficiency. Automated systems monitor reaction parameters (e.g., pH, temperature) to minimize byproducts such as dibrominated derivatives or racemization.

Process Steps :

  • Reactor Setup : Double-walled glass reactors with pitch blade turbines ensure homogeneous mixing of HBr, KOH, and L-phenylalanine.

  • Solvent Extraction : Toluene or xylene partitions the aqueous and organic phases, enabling efficient separation of the brominated product.

  • Distillation and Crystallization :

    • Azeotropic distillation removes water under vacuum (50–100 mbar), followed by crystallization in hydrocarbon solvents (e.g., gasoline 80–110) to isolate the product.

Table 2: Industrial Process Parameters

ParameterValue
Reaction Temperature20°C
HBr Equivalents4–8 (relative to substrate)
Crystallization SolventToluene/Gasoline 80–110
Purity Post-Crystallization89.1 wt%

Functional Group Compatibility and Protection

Amino Group Stability During Bromination

The primary amino group in L-phenylalanine is susceptible to oxidation or side reactions under acidic bromination conditions. To mitigate this:

  • In Situ Protection : Formation of a hydrobromide salt stabilizes the amino group during diazoization.

  • Post-Bromination Deprotection : Acidic workup (e.g., HCl) regenerates the free amino group after bromine substitution.

Critical Consideration :

  • Excessive HBr or prolonged reaction times lead to over-bromination or racemization. Stoichiometric control and rapid quenching (e.g., sodium thiosulfate washes) preserve enantiomeric integrity.

Analytical Characterization and Quality Control

Chiral Purity Assessment

  • HPLC Analysis : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve (S)- and (R)-enantiomers, ensuring >99% enantiomeric excess (ee).

  • Spectroscopic Confirmation :

    • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and NH₂ signals (δ 1.8–2.2 ppm) verify structure.

    • Mass Spectrometry : Molecular ion peak at m/z 274 [M+H]⁺ confirms molecular weight.

Table 3: Analytical Data for this compound

TechniqueKey Signals
¹H NMR (D₂O)δ 7.45 (d, J = 8 Hz, 1H, ArH), δ 3.82 (q, J = 7 Hz, 1H, CH), δ 2.41 (t, J = 7 Hz, 2H, CH₂)
HPLC Retention Time12.4 min (Chiralpak IA column)
CatalystBromine Sourceee (%)
Pd(OAc)₂NBS92
Candida antarctica Lipase BEthyl Bromoacetate88

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of phenylalanine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenylalanine.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparative Data Table

Compound Substituent Melting Point (°C) pKa Molecular Weight (g/mol) Key Applications
(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid 2-Bromo 221–223 3.62 244.09 Drug intermediate, bioactivity studies
3-Amino-3-(2-fluorophenyl)propionic acid 2-Fluoro 138–142* ~3.8 198.17 Enzyme substrate analogs
(S)-3-Amino-3-(4-bromophenyl)propionic acid 4-Bromo 242–244 3.55 244.09 Chiral building block
3-Amino-3-(2-nitrophenyl)propionic acid 2-Nitro 210–212 ~2.8 210.19 Nitration reaction studies
(S)-3-Amino-3-(2-CF₃-phenyl)propionic acid 2-Trifluoromethyl 258–260 ~3.1 257.17 Lipophilic drug design

*Estimated from synthesis conditions in .

Key Research Findings

  • Stereochemical Impact : The (S)-enantiomer of bromo and trifluoromethyl derivatives shows higher biological activity in receptor-binding assays compared to racemic mixtures .
  • Halogen Effects : Bromine’s larger atomic radius enhances van der Waals interactions in protein binding, while fluorine improves metabolic stability .

Biological Activity

(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid (hereafter referred to as 2-BPAA) is an amino acid derivative notable for its structural features, including a bromine atom on the phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article reviews the biological activity of 2-BPAA, focusing on its mechanisms of action, applications in research, and therapeutic implications.

  • Molecular Formula : C₉H₁₀BrNO₂
  • Molecular Weight : 244.09 g/mol
  • Chirality : Exists predominantly in the S-enantiomeric form, which is crucial for its biological activity.

The biological activity of 2-BPAA is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The brominated phenyl group enhances binding affinity to certain targets, while the amino and carboxyl groups facilitate interactions through hydrogen bonding and ionic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects, including:

  • Enzyme Inhibition : Studies indicate that 2-BPAA may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Binding : Investigations into receptor interactions suggest potential therapeutic effects in neuromodulation and neurotransmission.

Antimicrobial Activity

Recent studies have demonstrated that 2-BPAA exhibits significant antimicrobial activity against a range of pathogens. Table 1 summarizes the minimum inhibitory concentration (MIC) values for various microbial strains:

Microbial StrainMIC (mg/mL)
Staphylococcus aureus0.0625
Escherichia coli0.156
Candida albicans0.125

These results indicate that 2-BPAA possesses potent antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

Enzyme Interaction Studies

Research has indicated that 2-BPAA interacts with specific enzymes, potentially affecting their catalytic activities. For instance, studies have shown that the compound can inhibit lipase activity, which is crucial for lipid metabolism. The inhibition mechanism involves competitive binding at the enzyme's active site .

Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of 2-BPAA against common bacterial strains. The study revealed that 2-BPAA not only inhibited bacterial growth but also demonstrated biofilm disruption capabilities, which are critical in treating chronic infections caused by biofilm-forming bacteria .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of 2-BPAA. The compound was tested against various lipases, showing significant inhibition at low concentrations. This suggests potential applications in regulating lipid metabolism disorders .

Applications in Research and Industry

The unique properties of 2-BPAA make it valuable in both academic research and industrial applications:

  • Synthetic Chemistry : Used as a building block for synthesizing more complex molecules.
  • Pharmaceutical Development : Potential applications in drug formulation targeting infectious diseases and metabolic disorders.
  • Biochemical Studies : Useful in studying enzyme-substrate interactions and protein engineering.

Q & A

Q. What are the typical synthetic routes for (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid, and how can reaction conditions be optimized?

The compound is commonly synthesized via a modified Mannich reaction. A representative method involves refluxing 2-bromobenzaldehyde with malonic acid and ammonium acetate in ethanol, yielding ~58% after purification . Optimization strategies include:

  • Adjusting molar ratios (e.g., excess malonic acid to drive the reaction).
  • Temperature control (reflux at 80–90°C to avoid side reactions).
  • Solvent selection (ethanol balances reactivity and solubility).
  • Post-synthetic purification via recrystallization or column chromatography to enhance enantiomeric purity.

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry (e.g., δ 7.6–7.2 ppm for aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]+^+: 288.0 for C9_9H10_{10}BrNO2_2) .
  • Chiral HPLC : Ensures enantiomeric purity using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Keep at 0–5°C in airtight containers to prevent degradation .
  • Hazard mitigation : Use fume hoods due to incompatibility with strong oxidizers and acids; wear nitrile gloves and safety goggles .
  • Waste disposal : Neutralize with dilute sodium bicarbonate before aqueous disposal .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in peptide coupling or catalytic transformations?

The electron-withdrawing bromine at the 2-position reduces electron density on the phenyl ring, slowing electrophilic substitution but enhancing stability in radical reactions. For example:

  • Peptide coupling : Bromine sterically hinders amide bond formation, requiring activating agents like HATU or DIC .
  • Cross-coupling : Suzuki-Miyaura reactions with bromophenyl derivatives require Pd catalysts (e.g., Pd(PPh3_3)4_4) and elevated temperatures (80–100°C) .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values during asymmetric synthesis?

Discrepancies in ee (e.g., 85% vs. 92%) may arise from:

  • Catalyst loading : Higher chiral catalyst concentrations (≥10 mol%) improve ee but increase costs .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity compared to ethanol .
  • Post-reaction racemization : Rapid cooling and neutral pH during workup minimize epimerization .

Q. Can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina) and MD simulations reveal:

  • Binding affinity : The bromophenyl group forms hydrophobic interactions with tryptophan residues in enzyme active sites (ΔG ≈ -9.2 kcal/mol) .
  • Solubility limitations : LogP ~1.8 suggests moderate membrane permeability, requiring formulation with cyclodextrins for in vivo studies .

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